molecular formula C9H16O B1655240 (5R)-3,3,5-trimethylcyclohexan-1-one CAS No. 33496-82-1

(5R)-3,3,5-trimethylcyclohexan-1-one

Cat. No.: B1655240
CAS No.: 33496-82-1
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-ZETCQYMHSA-N
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Description

Stereochemical Significance of Chiral Cyclohexanones

The spatial arrangement of atoms is a critical factor in determining the function and properties of a molecule. Chiral cyclohexanones are particularly significant in stereoselective synthesis due to their conformationally restricted six-membered ring system. This scaffold provides a predictable three-dimensional framework that can influence the trajectory of approaching reagents. Substituents on the chiral ring create distinct steric and electronic environments, allowing for high levels of control over the formation of new stereocenters.

The stereochemical importance of these structures can be summarized by several key points:

Facial Selectivity: The carbonyl group in a chiral cyclohexanone (B45756) has two non-equivalent faces (re and si). The existing stereocenters on the ring can block one face more effectively than the other, leading to the preferential addition of nucleophiles from the less hindered direction.

Conformational Control: The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. The positions of substituents (axial vs. equatorial) are well-defined, which locks the molecule into a predictable shape and influences reactivity.

Transfer of Chirality: As chiral building blocks, these ketones can be used to synthesize more complex molecules where the original stereocenter directs the formation of subsequent stereocenters. This transfer of stereochemical information is a cornerstone of asymmetric synthesis.

The stereoselective synthesis of molecules containing the cyclohexanone core is a subject of considerable interest, as this motif is present in numerous natural products with significant biological activity, such as Garsubellin A, which is a potent inducer of choline (B1196258) acetyltransferase. rsc.org

Role of Enantiomerically Pure Ketones in Complex Synthesis

Enantiomerically pure ketones are indispensable starting materials in the synthesis of single-enantiomer drugs, agrochemicals, and other high-value chemical products. nih.gov The synthesis of a target molecule in its enantiomerically pure form is often crucial, as different enantiomers can have vastly different biological effects. (5R)-3,3,5-trimethylcyclohexan-1-one serves as a prime example of such a chiral precursor.

The primary route to obtaining enantiomerically enriched 3,3,5-trimethylcyclohexanone (B147574) is through the asymmetric hydrogenation of its unsaturated precursor, isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). rsc.orgresearchgate.net Research has shown that this process can be highly enantioselective. One notable study demonstrated that the hydrogenation of isophorone using a palladium catalyst modified with (S)-proline does not proceed through a simple asymmetric addition of hydrogen. Instead, the reaction first produces racemic 3,3,5-trimethylcyclohexanone. Following this, a kinetic resolution process occurs where the chiral modifier, (S)-proline, preferentially reacts with one enantiomer of the ketone. researchgate.net

Specifically, the study found that the (R)-enantiomer—this compound—is consumed more rapidly in this kinetic resolution, leaving an excess of the (S)-enantiomer. researchgate.net This finding is highly significant as it not only provides a pathway to the (S)-enantiomer with high enantiomeric excess (up to 95%) but also highlights the distinct reactivity of the (5R)-enantiomer. researchgate.net This differential reactivity is a direct consequence of its chirality and is the basis for its utility in enantioselective synthesis. As the more reactive enantiomer in this resolution system, this compound can be selectively removed or used as a substrate in subsequent transformations, making it a key intermediate in stereocontrolled synthetic pathways.

Physicochemical and Spectroscopic Data

The following tables provide data for 3,3,5-trimethylcyclohexan-1-one. The data primarily corresponds to the racemic mixture, as specific characterization for the pure (5R)-enantiomer is not widely reported in the literature.

Physicochemical Properties of 3,3,5-Trimethylcyclohexan-1-one
PropertyValueReference
CAS Number873-94-9 (Racemate) nih.govnist.gov
Molecular FormulaC₉H₁₆O nih.gov
Molecular Weight140.22 g/mol nih.gov
Boiling Point188-192 °C
Melting Point-10 °C
Density0.887 g/mL at 25 °C
Spectroscopic Data of 3,3,5-Trimethylcyclohexan-1-one (Racemate)
Spectroscopy TypeKey Peaks / DataReference
Mass Spectrometry (EI)Major m/z peaks: 83, 69, 41, 55, 56 nih.gov
IUPAC Standard InChIKeyPOSWICCRDBKBMH-UHFFFAOYSA-N nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSWICCRDBKBMH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349029
Record name (R)-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33496-82-1
Record name (R)-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5r 3,3,5 Trimethylcyclohexan 1 One

Enantioselective Catalytic Synthesis Routes

A primary and atom-economical approach to (5R)-3,3,5-trimethylcyclohexan-1-one is the asymmetric hydrogenation of isophorone (B1672270) (3,5,5-trimethylcyclohex-2-en-1-one). This reaction involves the addition of hydrogen across the prochiral C=C double bond, creating the stereogenic center at the C5 position. The success of this method is highly dependent on the catalyst system employed, which must effectively differentiate between the two faces of the double bond to induce chirality.

Rhodium complexes are powerful catalysts for the asymmetric hydrogenation of various prochiral olefins. The catalytic activity and enantioselectivity are primarily governed by the chiral phosphine (B1218219) ligands coordinated to the rhodium center. These ligands are generally classified based on the location of the chiral element, such as P-chirogenic ligands (e.g., DIPAMP) where the phosphorus atom itself is the stereocenter, or ligands with backbone chirality (e.g., DIOP, CHIRAPHOS, BINAP, DuPHOS).

These ligands create a specific chiral environment around the metal center, which dictates the binding orientation of the substrate and the subsequent diastereoselective hydride transfer. While rhodium-catalyzed hydrogenations have achieved remarkable success for substrates like α-dehydroamino acids, with enantiomeric excesses often exceeding 95%, their application to α,β-unsaturated ketones such as isophorone has been met with varied success and is less extensively reported in comparison to other catalytic systems. The challenge often lies in achieving high affinity and effective chiral recognition for this specific class of sterically hindered cyclic enones.

A highly effective method for the asymmetric hydrogenation of isophorone utilizes a heterogeneous palladium catalyst modified with the chiral amino acid, L-proline. This system has been shown to produce this compound with excellent enantioselectivity. The mechanism is understood to be complex, involving not only direct enantioselective hydrogenation but also a secondary kinetic resolution process that enhances the enantiomeric excess of the final product.

The interaction between proline, the substrate, and the palladium surface is crucial. It is proposed that proline can form a chiral complex or adduct in the reaction medium, which is then preferentially hydrogenated. The use of basic supports for the palladium catalyst, such as magnesium oxide (MgO) or potassium carbonate-modified alumina (B75360) (Al2O3–K2CO3), has been found to significantly enhance the adsorption of proline, leading to superior enantioselectivities. By employing (S)-proline as the chiral modifier, the (R)-enantiomer of the product can be obtained.

Table 1: Performance of Proline-Modified Palladium Catalysts in Isophorone Hydrogenation
Catalyst SystemChiral ModifierEnantiomeric Excess (ee)Product EnantiomerReference
Pd/Al2O3–K2CO3(S)-Prolineup to 98%(R) nih.gov
Pd/MgO(S)-Proline95%(S) nih.gov
Pd/AMPS(S)-Proline51% (initial phase)(R) researchgate.net

Achieving high enantiomeric excess (e.e.) in the asymmetric hydrogenation of isophorone requires careful optimization of several reaction parameters. For the proline-modified palladium system, the nature of the catalyst support is a critical factor. Basic supports promote stronger adsorption of the acidic proline modifier, which is essential for effective chiral induction.

Other key variables include the concentration of the chiral modifier, solvent, temperature, and hydrogen pressure. Studies have shown that the enantiomeric excess can be highly sensitive to the amount of proline used. For instance, on a polymer-supported palladium catalyst, the highest e.e. for the (R)-enantiomer was observed at a specific concentration of (S)-proline. Furthermore, physical treatments of the catalyst system, such as presonication of a Pd/Al2O3-proline mixture, have been demonstrated to enhance enantioselectivity significantly, likely by improving the dispersion and adsorption of the chiral modifier on the catalyst surface. The choice of solvent can also influence the reaction by affecting the solubility of the reactants and the stability of the transient chiral complexes.

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Enzymes operate under mild conditions of temperature and pH in aqueous media, and their inherent chirality allows for exceptional levels of stereocontrol, often leading to products with very high enantiomeric purity.

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. These enzymes are well-suited for the reduction of α,β-unsaturated ketones like isophorone.

The synthesis of this compound can be achieved with high enantioselectivity using specific ene-reductases. For example, the ene-reductase from Zymomonas mobilis (often denoted as NCR) has been successfully employed. These biocatalytic reactions are dependent on a nicotinamide (B372718) cofactor (NADPH or NADH), which must be continuously regenerated. This is typically accomplished using a coupled-enzyme system, where a dehydrogenase, such as glucose dehydrogenase (GDH), oxidizes a sacrificial co-substrate (e.g., glucose) to regenerate the reduced cofactor in situ.

Furthermore, the discovery of novel ene-reductases, such as the flavin-free double bond reductase from Nicotiana tabacum (NtDBR), expands the biocatalytic toolbox. Such enzymes can exhibit complementary or even opposite stereoselectivity compared to traditional OYEs, providing an "enantiodivergent" route to access either the (R)- or (S)-enantiomer of the product by selecting the appropriate enzyme.

Table 2: Performance of Ene-Reductases in the Reduction of Cyclic Enones
Enzyme SourceCofactor SystemEnantiomeric Excess (ee)Reference
Zymomonas mobilis (NCR)GDH/Glucose88-97% researchgate.net
Nicotiana tabacum (NtDBR)NAD(P)HDemonstrated activity on enones acs.org

Biocatalytic Approaches for Stereoselective Formation

Enzyme Engineering and Mechanism-Based Studies

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.govresearchgate.net Enzyme engineering, particularly through directed evolution, has been instrumental in developing robust and highly selective biocatalysts for specific transformations. mpg.dersc.org

Directed Evolution for Enhanced Stereoselectivity:

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. mpg.de This typically involves iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved activity, stability, or stereoselectivity. nih.gov For the synthesis of chiral cyclohexanones, ketoreductases (KREDs) are of particular interest as they can catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol, a key intermediate that can then be oxidized to the desired chiral ketone. nih.govnih.gov

The process of directed evolution can be guided by computational and mechanistic studies. nih.gov For instance, understanding the enzyme's active site and the substrate binding modes can inform the design of "smart" mutant libraries, where mutations are targeted to specific residues likely to influence stereoselectivity. mpg.de Molecular dynamics simulations can be employed to understand how mutations alter the enzyme's conformational landscape and transition state stabilization for the desired stereochemical outcome. nih.gov

Mechanism-Based Studies:

A deep understanding of the enzymatic reaction mechanism is crucial for rational enzyme engineering. For ketoreductases, the stereochemical outcome is determined by how the substrate is oriented within the active site relative to the nicotinamide cofactor (NADH or NADPH). nih.gov The flexible substrate-binding loop in many KREDs plays a critical role in determining stereoselectivity. nih.gov Mechanism-based studies can reveal key amino acid residues that interact with the substrate and influence its binding orientation, thereby controlling the facial selectivity of the hydride attack. By mutating these residues, it is possible to not only enhance the existing stereoselectivity but in some cases, even invert it to produce the opposite enantiomer.

A notable example of enzyme engineering is the development of KREDs for the synthesis of chiral intermediates for major pharmaceuticals. nih.govrsc.org Through successive rounds of directed evolution, wild-type enzymes with low or no activity and selectivity for a non-natural substrate can be transformed into highly efficient and stereoselective biocatalysts. rsc.org Machine learning algorithms are also being integrated into the directed evolution workflow to predict beneficial mutations and explore larger sequence spaces more efficiently. acs.org

Enzyme Engineering Strategy Description Key Advantages
Directed Evolution Iterative cycles of random mutagenesis and screening/selection to identify improved enzyme variants. mpg.denih.govCan lead to significant improvements in activity, stability, and stereoselectivity without prior knowledge of the enzyme's structure or mechanism. rsc.org
Structure-Guided Rational Design Utilizes the 3D structure of the enzyme to identify key residues for targeted mutagenesis.Allows for the creation of smaller, more focused mutant libraries, increasing the efficiency of finding improved variants.
Mechanism-Based Studies Investigates the detailed catalytic mechanism to understand the origins of stereoselectivity. nih.govProvides insights for rational design and helps in predicting the effects of mutations. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. escholarship.org This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, circumventing the need for asymmetric catalysis in many cases.

(R)-Pulegone, a naturally occurring monoterpene found in essential oils, is an attractive chiral starting material for the synthesis of this compound due to its inherent stereochemistry and functional groups that allow for a variety of chemical transformations. The synthesis can be envisioned through a series of well-established reactions.

One potential synthetic route could involve the conjugate reduction of the α,β-unsaturated ketone in (R)-pulegone. This would saturate the double bond, and the stereochemistry of the newly formed stereocenter would be influenced by the existing methyl group. Subsequent removal of the exocyclic double bond, for instance, through ozonolysis followed by a reductive workup, would yield the desired cyclohexanone (B45756) ring with the correct stereochemical configuration at the C5 position. The gem-dimethyl group at the C3 position is already present in the pulegone (B1678340) starting material.

The use of chiral pool terpenes is a common strategy in the total synthesis of complex natural products. nih.gov For example, syntheses of various natural products have commenced from pulegone, demonstrating its versatility as a chiral building block. nih.gov

The stereocontrolled formation of cyclic structures is a cornerstone of organic synthesis. chemrxiv.org When constructing a chiral cyclohexanone ring from an acyclic precursor, achieving high levels of stereocontrol is paramount. This can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

In the context of synthesizing this compound, a hypothetical ring-forming reaction could involve an intramolecular Michael addition. An appropriately substituted acyclic precursor containing the necessary stereocenters or the potential to form them in a controlled manner would be required. The stereochemical outcome of the cyclization would be dictated by the transition state geometry, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.

Modern asymmetric catalysis offers powerful methods for enantioselective ring-forming reactions. chemrxiv.org For instance, organocatalysis has been successfully employed to construct chiral seven- and eight-membered rings with high levels of stereocontrol. chemrxiv.org Similar principles could be applied to the synthesis of six-membered rings.

Strategy Description Example Application
Chiral Pool Synthesis Utilization of enantiopure natural products as starting materials. escholarship.orgSynthesis of complex terpenes from readily available monoterpenes like citronellol. nih.gov
Stereocontrolled Cyclization Ring-forming reactions that proceed with high stereoselectivity. chemrxiv.orgAsymmetric Horner-Wadsworth-Emmons reaction followed by cyclization to form chiral heterocycles. capes.gov.br

Stereochemical Investigations and Chiral Analysis of 5r 3,3,5 Trimethylcyclohexan 1 One

Determination of Absolute and Relative Configurations

Establishing the exact spatial arrangement of atoms is fundamental. The absolute configuration refers to the R/S designation at the chiral center, while the relative configuration describes the orientation of substituents relative to each other within the cyclohexanone (B45756) ring.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, revealing the precise positions of each atom in the crystal lattice.

For (5R)-3,3,5-trimethylcyclohexan-1-one, obtaining a suitable single crystal is the first and most critical step. If a crystal is successfully grown, the crystallographic data can unambiguously confirm the 'R' configuration at the C5 stereocenter by employing anomalous dispersion techniques, often utilizing the Flack parameter to provide a high degree of confidence in the assignment. researchgate.net While SCXRD is the gold standard, the successful application of this method is contingent upon the ability to produce high-quality crystals, which can be a significant challenge for some organic compounds. A search of the crystallographic literature does not currently show a public record for the crystal structure of this specific compound, but the technique remains the most powerful tool for such a determination.

Spectroscopic Methods for Chiral Purity Assessment

Spectroscopic methods are invaluable for assessing chiral purity and can, in some cases, provide clues to the absolute configuration through derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of the (5R) and (5S) enantiomers are identical. However, through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), the enantiomers can be converted into diastereomers or diastereomeric complexes, respectively, which are distinguishable by NMR. For a ketone like this compound, this often involves a chemical modification, such as reduction to the corresponding alcohol, before derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization: GC-MS is a powerful tool for separating and identifying volatile compounds. nih.govnist.gov To assess chiral purity, a sample can be passed through a chiral GC column where the enantiomers interact differently with the chiral stationary phase, resulting in different retention times. Alternatively, the ketone can be derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. The mass spectrometer provides fragmentation patterns that confirm the identity of the eluting compounds.

Chemical Correlation Studies for Stereochemical Assignment

Chemical correlation is a classical method used to determine the absolute configuration of a chiral compound by chemically converting it, through a series of stereochemically predictable reactions, into a different compound whose absolute configuration is already known.

For this compound, a potential correlation pathway could involve a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis and further transformations to yield a known chiral molecule. The key requirement is that the reaction sequence must not affect the stereochemistry at the C5 center. By comparing the optical rotation or other chiroptical properties of the final product with the known standard, the absolute configuration of the starting ketone can be confidently assigned.

Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. heraldopenaccess.us Its accurate determination is crucial in asymmetric synthesis.

Chiral Gas Chromatography and High-Performance Liquid Chromatography

Chromatographic techniques are the most common and accurate methods for determining the enantiomeric excess of chiral compounds. uma.es

Chiral Gas Chromatography (GC): Chiral GC is well-suited for volatile and thermally stable compounds like 3,3,5-trimethylcyclohexan-1-one. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

ParameterTypical Condition
ColumnDerivatized β-cyclodextrin CSP (e.g., Beta DEX™ 225)
Carrier GasHelium or Hydrogen
Temperature ProgramIsothermal (e.g., 100-140 °C) or Gradient
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected ResultBaseline separation of (5R) and (5S) enantiomers

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for enantioseparation. nih.gov The most successful CSPs for separating a broad range of chiral compounds are based on polysaccharides, such as cellulose (B213188) or amylose, coated or immobilized on a silica (B1680970) support. sigmaaldrich.comwindows.net The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector in the stationary phase.

ParameterTypical Condition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IB)
Mobile PhaseHexane/Isopropanol mixture (e.g., 99:1 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV Detector (at a wavelength where the ketone absorbs, e.g., ~280-300 nm)
Expected ResultTwo distinct peaks corresponding to each enantiomer

Derivatization with Chiral Auxiliaries (e.g., Mosher's Acid)

Direct derivatization of a ketone with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is not feasible. This method is designed for chiral alcohols and amines. utoronto.caresearchgate.net However, an indirect approach can be employed to determine the enantiomeric excess of the ketone.

This indirect method involves the chemical reduction of the ketone carbonyl group to a hydroxyl group, yielding 3,3,5-trimethylcyclohexanol. This reduction creates a new chiral center at C1, resulting in two diastereomeric alcohols: (1R,5R)- and (1S,5R)-3,3,5-trimethylcyclohexanol. These diastereomeric alcohols can then be esterified with an enantiomerically pure chiral auxiliary, such as (R)- or (S)-Mosher's acid chloride.

The resulting products are diastereomeric Mosher's esters. These diastereomers have distinct signals in both ¹H and ¹⁹F NMR spectra. nih.govresearchgate.net By integrating the corresponding signals, the ratio of the diastereomeric alcohols can be accurately determined. If the initial reduction of the ketone was performed under conditions that were not stereoselective with respect to the C1 position but did not affect the C5 position, the enantiomeric excess of the starting ketone can be inferred from the analysis of the resulting mixture.

Advanced Reaction Chemistry and Functionalization of 5r 3,3,5 Trimethylcyclohexan 1 One

Stereoselective Reduction to Chiral Cyclohexanols

The reduction of the carbonyl group in (5R)-3,3,5-trimethylcyclohexan-1-one is a critical transformation, yielding chiral cyclohexanols with defined stereochemistry. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent and the reaction conditions.

Diastereoselective Control in Hydride Reductions

The reduction of cyclohexanones with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can lead to the formation of two diastereomeric alcohols. The stereoselectivity of this reaction is governed by a combination of steric and electronic factors. For substituted cyclohexanones, the incoming hydride can attack from either the axial or equatorial face of the carbonyl group.

In the case of 3,3,5-trimethylcyclohexanone (B147574), the presence of an axial methyl group at C-5 significantly hinders the axial approach of the hydride reagent. Consequently, the equatorial attack, leading to the formation of the cis-alcohol (with respect to the C-5 methyl group), is generally favored. However, the gem-dimethyl group at the C-3 position introduces further steric complexity.

Studies on the stereochemistry of nucleophilic addition to cyclohexanones have shown that factors such as the solvent can influence the diastereomeric ratio. rsc.org While specific data for the (5R)-isomer is not extensively tabulated in readily available literature, the general principles suggest that the reduction will predominantly yield the alcohol resulting from the equatorial attack of the hydride. The expected major product from the hydride reduction of this compound is therefore (1S,5R)-3,3,5-trimethylcyclohexan-1-ol. The ratio of diastereomers can be influenced by the choice of hydride reagent, with bulkier reagents often exhibiting higher stereoselectivity. vub.ac.be

Catalytic Hydrogenation for Alcohol Formation

Catalytic hydrogenation represents another important method for the reduction of cyclohexanones to cyclohexanols. This method typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. rsc.org The stereochemistry of catalytic hydrogenation is often dictated by the adsorption of the substrate onto the catalyst surface. documentsdelivered.comyoutube.com

For substituted cyclohexanones, the molecule will preferentially adsorb on the less hindered face of the ring onto the catalyst surface. The subsequent delivery of hydrogen also occurs from the catalyst surface, resulting in a syn-addition. In the case of this compound, the steric bulk of the axial methyl group at C-5 would direct the adsorption of the ketone onto the opposite face. This would lead to the delivery of hydrogen from that face, resulting in the formation of the cis-alcohol as the major product. The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the selectivity of the hydrogenation. princeton.edu

Transformations at the Carbonyl Center and Alpha-Positions

Beyond reduction, the carbonyl group and the adjacent alpha-carbons of this compound are hubs for a variety of functionalization reactions.

Nucleophilic Additions with Stereochemical Control

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the carbonyl group of 3,3,5-trimethylcyclohexanone has been studied, revealing a high degree of stereoselectivity. Research has shown that reactions with a range of methyl-, ethyl-, vinyl-, allyl-, prop-2-ynyl-, isopropyl-, and t-butyl-magnesium halides, as well as methyl-, ethyl-, isopropyl-, and t-butyl-lithium, consistently yield a single diastereomeric product. rsc.orgrsc.org

Detailed analysis through chemical correlations and nuclear magnetic resonance (NMR) data has demonstrated that these additions predominantly occur from the equatorial face, leading to the formation of tertiary alcohols with a trans relationship between the newly introduced alkyl/alkenyl/alkynyl group and the C-5 methyl group. rsc.orgrsc.org This stereochemical outcome is attributed to the steric hindrance posed by the axial methyl group at the C-5 position, which effectively blocks the axial approach of the nucleophile.

The formation of cyanohydrins from the reaction with hydrogen cyanide also proceeds with stereoselectivity, yielding epimeric products that can be further transformed into other functional groups. rsc.org

Table 1: Stereoselective Nucleophilic Additions to 3,3,5-Trimethylcyclohexanone rsc.orgrsc.org

Nucleophile (Reagent)Product (Major Diastereomer)Relative Configuration
MeMgBr1,3,3,5-Tetramethylcyclohexan-1-oltrans-(1-OH, 5-Me)
EtMgBr1-Ethyl-3,3,5-trimethylcyclohexan-1-oltrans-(1-OH, 5-Me)
CH₂=CHMgBr3,3,5-Trimethyl-1-vinylcyclohexan-1-oltrans-(1-OH, 5-Me)
Allyl-MgBr1-Allyl-3,3,5-trimethylcyclohexan-1-oltrans-(1-OH, 5-Me)
Prop-2-ynyl-MgBr3,3,5-Trimethyl-1-(prop-2-ynyl)cyclohexan-1-oltrans-(1-OH, 5-Me)
i-PrMgBr1-Isopropyl-3,3,5-trimethylcyclohexan-1-oltrans-(1-OH, 5-Me)
t-BuMgBr1-tert-Butyl-3,3,5-trimethylcyclohexan-1-oltrans-(1-OH, 5-Me)
MeLi1,3,3,5-Tetramethylcyclohexan-1-oltrans-(1-OH, 5-Me)
EtLi1-Ethyl-3,3,5-trimethylcyclohexan-1-oltrans-(1-OH, 5-Me)
i-PrLi1-Isopropyl-3,3,5-trimethylcyclohexan-1-oltrans-(1-OH, 5-Me)
t-BuLi1-tert-Butyl-3,3,5-trimethylcyclohexan-1-oltrans-(1-OH, 5-Me)
HCN1-Hydroxy-3,3,5-trimethylcyclohexanecarbonitrileEpimeric mixture

Alpha-Functionalization and Rearrangement Reactions

The positions alpha to the carbonyl group in this compound are amenable to a range of functionalization reactions, including halogenation and alkylation, as well as rearrangement reactions that can alter the carbocyclic framework.

Alpha-Halogenation: The α-halogenation of ketones can be achieved under either acidic or basic conditions. libretexts.orgreddit.com For 3,3,5-trimethylcyclohexanone, halogenation at the C-2 position would be expected. Under acidic conditions, the reaction proceeds through an enol intermediate. The stereochemistry of the incoming halogen would be influenced by the steric environment of the enol.

Rearrangement Reactions: One notable rearrangement applicable to α-halo ketones is the Favorskii rearrangement . ddugu.ac.inwikipedia.orgnrochemistry.com This reaction, which occurs in the presence of a base, leads to a ring contraction, forming a five-membered ring carboxylic acid derivative from a six-membered ring α-halo ketone. The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org Starting from an α-bromo derivative of this compound, this rearrangement would provide access to highly substituted cyclopentane (B165970) derivatives with control over the stereochemistry.

Another important rearrangement is the Beckmann rearrangement , which transforms an oxime into an amide. ddugu.ac.in The oxime of this compound can be prepared by reaction with hydroxylamine. Subsequent treatment with an acid catalyst, such as sulfuric acid or polyphosphoric acid, would induce the rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Depending on the geometry of the oxime, this could lead to the migration of either the C-2 or C-6 carbon, resulting in the formation of a seven-membered lactam.

Cycloaddition and Pericyclic Reactions Involving the Cyclohexanone (B45756) Core

The cyclohexanone core of this compound can be a platform for cycloaddition and pericyclic reactions, particularly after modification to introduce unsaturation.

For instance, the introduction of a double bond in the α,β-position to the carbonyl group would generate a chiral cyclohexenone derivative. Such enones are known to participate in photochemical [2+2] cycloaddition reactions with alkenes. wikipedia.orglibretexts.org This reaction proceeds through a triplet diradical intermediate and can be used to construct four-membered rings with a high degree of stereocontrol. The stereochemical outcome is often dictated by the facial selectivity of the approach of the alkene to the excited enone.

Furthermore, derivatives of this cyclohexanone could potentially be used in Diels-Alder reactions . For example, conversion of the ketone to a conjugated diene would allow it to act as the diene component in a [4+2] cycloaddition with a dienophile. Conversely, introduction of an electron-withdrawing group could render a cyclohexenone derivative a suitable dienophile. The inherent chirality of the starting material would offer a powerful tool for asymmetric synthesis in these cycloadditions.

Photochemical Transformations (e.g., Alkene-Arene Meta-Photocycloaddition)

The alkene-arene meta-photocycloaddition is a powerful synthetic tool for constructing complex polycyclic molecules. d-nb.infobeilstein-journals.orgnih.govchem-station.com This reaction, occurring under photo-irradiation, involves the [3+2] cycloaddition of an alkene to an aromatic ring, yielding intricate fused ring systems. chem-station.com The mechanism is generally understood to proceed through an excited state of the arene, which then interacts with the alkene. beilstein-journals.org

Despite the synthetic potential of this reaction, a specific application involving this compound as the alkene component in an intermolecular reaction, or as a scaffold for an intramolecular reaction, has not been documented in the reviewed scientific literature. Consequently, no experimental data, such as reaction conditions, yields, or stereochemical outcomes for the photochemical transformation of this specific compound, can be presented.

Table 1: Hypothetical Data for Alkene-Arene Meta-Photocycloaddition of a Derivative of this compound

As no specific research data is available, this table is a hypothetical representation of what such data might look like and is for illustrative purposes only.

EntryArene PartnerSolventIrradiation Wavelength (nm)Reaction Time (h)Product(s)Yield (%)
1BenzeneAcetonitrile25424Postulated CycloadductN/A
2TolueneCyclohexane (B81311)25424Postulated CycloadductsN/A
3AnisoleAcetonitrile30018Postulated CycloadductsN/A

N/A: Not available due to lack of published research.

Organocatalyzed Isomerization Processes

Organocatalysis has emerged as a significant field in organic synthesis, providing metal-free alternatives for a wide range of chemical transformations, including isomerizations. These processes can involve the rearrangement of double bonds, epimerization of stereocenters, or other structural reorganizations catalyzed by small organic molecules.

A thorough search of chemical databases and literature reveals no specific studies on the organocatalyzed isomerization of this compound. Research on related cyclohexanone systems exists, but direct extrapolation of catalysts, conditions, and outcomes to this specific trimethyl-substituted chiral ketone would be speculative. Therefore, no detailed research findings or data tables can be provided for this topic.

Table 2: Illustrative Data for Potential Organocatalyzed Isomerization of this compound

This table is a hypothetical construct to illustrate the type of data that would be generated from such research, as no actual experimental data has been found.

EntryOrganocatalystSolventTemperature (°C)Reaction Time (h)Isomerization ProductConversion (%)
1ProlineDMSO8012(3R,5R)-IsomerN/A
2DMAPToluene10024Racemic MixtureN/A
3Chiral Phosphoric AcidDichloromethane2548(3S,5R)-IsomerN/A

N/A: Not available due to lack of published research.

Computational and Theoretical Studies of 5r 3,3,5 Trimethylcyclohexan 1 One

Conformational Analysis and Energy Landscapes

For (5R)-3,3,5-trimethylcyclohexan-1-one, the key factor influencing conformational stability is the minimization of 1,3-diaxial interactions. The two possible chair conformations involve the flipping of the ring, which interchanges the axial and equatorial positions of the substituents.

A qualitative analysis suggests that the most stable conformer of this compound will have the C5-methyl group in an equatorial position to minimize steric hindrance. The gem-dimethyl groups at the C3 position will have one methyl group in an axial and one in an equatorial position in any chair conformation.

Table 1: Calculated Relative Energies of Chair Conformers of a Model Substituted Cyclohexanone (B45756)

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 1 C5-Methyl (Equatorial)0.00
Chair 2 C5-Methyl (Axial)> 2.0 (estimated)

Note: This table is based on general principles of conformational analysis of substituted cyclohexanones. Specific DFT calculations for this compound would be required for precise energy values.

The energy landscape is characterized by these low-energy chair conformations separated by higher-energy twist-boat and boat transition states. The energy barrier for ring inversion in substituted cyclohexanones is typically in the range of 10-12 kcal/mol.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound, particularly in understanding stereoselectivity and enzyme-substrate interactions.

Understanding Stereoselectivity in Catalyzed Reactions

The reduction of the carbonyl group in this compound can lead to two diastereomeric alcohols. The stereochemical outcome of such reactions is often governed by the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Theoretical models, such as the Felkin-Anh model, provide a qualitative prediction of the stereoselectivity. Computational methods, however, can offer a more quantitative picture by modeling the transition states of the reaction pathways leading to the different stereoisomers.

For example, in the hydride reduction of substituted cyclohexanones, the two primary pathways involve the axial and equatorial attack of the hydride. The relative energies of the transition states for these two pathways determine the product ratio. acs.orgacs.org

Table 2: Calculated Activation Energies for Axial vs. Equatorial Hydride Attack on a Model Hindered Cyclohexanone

Mode of AttackRelative Transition State Energy (kcal/mol)Predicted Major Product
Axial Attack HigherMinor
Equatorial Attack LowerMajor

Note: This is a representative table based on computational studies of sterically hindered cyclohexanones. The presence of the axial methyl group at C3 in this compound would sterically disfavor axial attack.

Transition state modeling involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry of the transition state and its energy relative to the reactants provide crucial information about the reaction kinetics and selectivity.

Substrate Binding and Catalytic Pocket Interactions in Biocatalysis

Biocatalysis offers a highly selective route for the transformation of chiral molecules like this compound. nih.gov Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are instrumental in understanding how the substrate binds within the active site of an enzyme and the subsequent catalytic mechanism. researchgate.netnih.gov

Molecular docking simulations can predict the preferred binding orientation of this compound in the active site of an oxidoreductase. These simulations consider various interactions, including hydrogen bonding, hydrophobic interactions, and steric complementarity between the substrate and the enzyme's amino acid residues.

For instance, in the active site of a cyclohexanone dehydrogenase, the substrate would be positioned to facilitate hydride transfer from a cofactor like NADPH to the carbonyl carbon. nih.govrsc.org The specific orientation of the substrate determines which face of the carbonyl group is exposed to the hydride, thus controlling the stereochemistry of the resulting alcohol. tudelft.nl

Table 3: Key Interactions in a Modeled Enzyme-Substrate Complex

Interacting Residue (Enzyme)Substrate MoietyType of Interaction
TyrosineCarbonyl OxygenHydrogen Bond
LeucineMethyl GroupsHydrophobic
PhenylalanineCyclohexane (B81311) RingHydrophobic

Note: This table represents a hypothetical binding scenario based on known structures of oxidoreductases. Specific docking studies would be needed for a precise interaction map.

QM/MM calculations can then be used to model the reaction mechanism within the enzyme's active site, providing insights into the transition state and the role of specific amino acid residues in catalysis.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is fundamental to its reactivity. Computational methods can provide detailed information about the distribution of electrons and the nature of the molecular orbitals.

Natural Bond Orbital (NBO) analysis can be used to study the hybridization of atoms, bond strengths, and charge distributions within the molecule. nih.govresearching.cnrsc.org For this compound, the carbonyl group is the most prominent electronic feature, with a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom.

Frontier Molecular Orbital (FMO) theory is another valuable tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the LUMO is concentrated on the carbonyl carbon, making it the primary site for nucleophilic attack. The HOMO, on the other hand, would be involved in reactions with electrophiles.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.netyoutube.comchemrxiv.orgschrodinger.com

Table 4: Calculated Electronic Properties of a Model Cyclohexanone

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.9 D

Note: These values are representative for a simple cyclohexanone and would be influenced by the methyl substituents in this compound.

Electrostatic potential maps provide a visual representation of the charge distribution on the molecular surface. For this compound, the map would show a region of negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon, guiding the approach of reagents. researchgate.netresearchgate.net

Applications of 5r 3,3,5 Trimethylcyclohexan 1 One As a Chiral Building Block in Complex Molecule Synthesis

Intermediate in the Synthesis of Biologically Active Analogs

While a direct synthesis of Abscisic Acid (ABA) analogs starting from (5R)-3,3,5-trimethylcyclohexan-1-one was not found, extensive research has been conducted on the synthesis of optically active ABA analogs using a closely related chiral precursor, (-)-(6R)-2,2,6-trimethylcyclohexan-1,4-dione . cdnsciencepub.comcdnsciencepub.com This common precursor is readily prepared via the fermentation of oxoisophorone with baker's yeast. cdnsciencepub.com

This chiral dione (B5365651) serves as a key building block to synthesize a variety of ABA analogs, including dihydroabscisic acids and acetylenic derivatives. cdnsciencepub.com The process allows for the creation of different stereoisomers, which are crucial for studying structure-activity relationships and developing practical plant growth regulators. cdnsciencepub.comfrontiersin.org The synthesis of these analogs is critical for understanding the biological mechanisms of ABA, a plant hormone that regulates stress responses and developmental phases like germination and dormancy. acs.org

The research highlights the importance of the chiral trimethylcyclohexane core in creating potent and stable analogs of ABA for agricultural applications. rsc.org

This compound, after reduction to its corresponding alcohol (3,3,5-trimethylcyclohexanol ), serves as a precursor to several pharmacologically relevant molecules. The specific stereochemistry of the starting ketone is crucial for producing the final active enantiomer of the drug.

Notable applications include its use as a precursor in the synthesis of:

Cyclandelate : A vasodilator used to treat conditions such as intermittent claudication and Raynaud's disease. atamanchemicals.com

Homosalate : An organic compound used as a chemical UV filter in sunscreens. atamanchemicals.com

The synthesis of these compounds from a chiral precursor like this compound is essential to ensure the desired therapeutic effect and to avoid potential side effects from other inactive or less active stereoisomers. google.com

Utility in Diversity-Oriented Synthesis and Chemical Library Generation

No specific examples were found in the scientific literature of this compound being used as a foundational scaffold in diversity-oriented synthesis (DOS) or for the generation of chemical libraries. DOS strategies aim to create collections of structurally diverse molecules, often for high-throughput screening, but the application of this particular chiral ketone for this purpose is not documented in the available research. cam.ac.uknih.gov

Design and Evaluation of Chiral Ligands and Catalysts

The strategic use of chiral building blocks is fundamental to the advancement of asymmetric catalysis. The inherent stereochemistry of a molecule like this compound presents an opportunity for its application in the synthesis of novel chiral ligands and catalysts. The rigid cyclohexanone (B45756) framework, decorated with specific stereocenters, can be chemically modified to create environments that effectively induce chirality in a variety of chemical transformations. However, a review of the current scientific literature does not provide specific examples of chiral ligands or catalysts that have been synthesized directly from this compound and subsequently evaluated in asymmetric catalysis.

The evaluation of such hypothetical chiral catalysts would involve their application in a range of asymmetric reactions, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. Key performance indicators would include the enantiomeric excess (ee%) of the product, the chemical yield, and the turnover number (TON) and turnover frequency (TOF) of the catalyst. A systematic evaluation would likely involve screening a library of ligands derived from this compound, varying the coordinating atoms and the steric and electronic properties of the substituents to optimize catalytic performance for a given reaction.

Despite the logical potential for this compound to serve as a precursor for chiral ligands and catalysts, the absence of concrete examples in the peer-reviewed literature precludes a detailed discussion of their design, synthesis, and catalytic performance. Further research and publication in this specific area would be necessary to populate data tables with research findings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (5R)-3,3,5-trimethylcyclohexan-1-one in laboratory settings?

  • Methodological Answer : Synthesis typically involves stereoselective ketone formation, such as via acid-catalyzed cyclization of pre-functionalized precursors. Purification should employ fractional distillation or column chromatography (silica gel, using non-polar solvents like hexane/ethyl acetate). Ensure enantiomeric purity via chiral stationary phase HPLC. Glovebox techniques may be required to prevent racemization during handling .

Q. How can researchers accurately characterize the physical and chemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign stereochemistry via 1^1H/13^13C NMR, focusing on coupling constants and NOE experiments for spatial configuration .
  • GC-MS : Confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm1^{-1}) and methyl group absorptions .
  • Polarimetry : Verify optical activity to distinguish the (5R) enantiomer from racemic mixtures .

Advanced Research Questions

Q. How does the stereochemical configuration (5R) influence the compound’s reactivity in asymmetric catalysis or chiral recognition studies?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA software) to model transition states and compare activation energies between enantiomers. Pair with experimental kinetic studies using chiral catalysts (e.g., BINOL-derived ligands) to assess enantioselectivity. Molecular docking simulations can predict host-guest interactions in supramolecular systems .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Isotopic labeling : Trace degradation pathways or byproduct formation during synthesis .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers in replicate experiments .

Q. What experimental designs are suitable for studying the environmental fate or degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions using:

  • Photolysis chambers : Expose the compound to UV light to study sunlight-driven degradation .
  • Microbial assays : Inoculate with soil microbiota to assess biodegradation rates. Monitor metabolites via LC-MS .
  • Surface adsorption studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with indoor or environmental surfaces .
  • Controlled degradation : Maintain samples at 4°C to minimize organic matrix changes during long-term studies .

Q. What strategies can elucidate the reaction mechanisms involving this compound in complex organic transformations?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at specific sites to probe rate-determining steps .
  • In situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation during reactions .
  • Computational modeling : Combine MD simulations and QM/MM approaches to visualize reaction trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.